Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-16-11(15)8-18-12-13-6-5-9(14-12)10-4-3-7-17-10/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZGGAWRSPTELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(Thiophen-2-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
The pyrimidine core is constructed through a Knoevenagel-Michael cyclocondensation reaction:
Reagents :
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Thiophene-2-carbaldehyde (10 mmol)
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Ethyl cyanoacetate (15 mmol)
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Thiourea (15 mmol)
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Potassium carbonate (15 mmol)
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Ethanol (50 mL)
Procedure :
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Combine reagents in a light-protected round-bottom flask.
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Reflux at 80°C for 8–12 hours.
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Pour the mixture into ice and acidify with concentrated HCl.
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Filter the precipitate and recrystallize from DMF/methanol.
Key Data :
This step forms the 2-thioxo intermediate, which is critical for subsequent functionalization.
S-Alkylation with Ethyl Bromoacetate
The thiol group at position 2 undergoes alkylation to introduce the ethyl acetate moiety:
Reagents :
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6-(Thiophen-2-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (4.5 mmol)
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Ethyl bromoacetate (6.5 mmol)
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Triethylamine (4.5 mmol)
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Acetone (30 mL)
Procedure :
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Mix reagents at room temperature for 2 hours.
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Quench with ice-water and acidify with HCl.
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Filter and recrystallize from acetone/hexane.
Key Data :
-
Yield: 75–80%
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Melting Point: 230–232°C
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NMR (400 MHz, DMSO-) δ 1.09 (t, Hz, 3H, CH), 4.06 (q, Hz, 2H, OCH), 4.12 (s, 2H, SCH), 7.55–7.91 (m, 3H, thiophene-H).
Reaction Optimization and Mechanistic Insights
Base and Solvent Selection
Triethylamine in acetone proved superior to other bases (e.g., NaH or KCO) for S-alkylation, minimizing side reactions such as O-alkylation. Polar aprotic solvents like acetone enhanced nucleophilicity of the thiolate ion, while room-temperature conditions prevented decomposition of the pyrimidine ring.
Competing Pathways
Alternative routes using bromoacetic acid or 3-bromopropionic acid yield carboxylic acid derivatives (e.g., compounds 6a–6e and 7a–7e). Ethyl bromoacetate, however, ensures the desired ethyl ester functionality.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Strong absorptions at 2210 cm (C≡N) and 1705 cm (C=O) align with the structure.
Comparative Analysis of Synthetic Approaches
The S-alkylation method offers higher yields and milder conditions compared to phenacyl bromide or ultrasonic approaches.
Challenges and Troubleshooting
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage participates in nucleophilic displacement reactions. For example:
-
Reaction with hydrazine hydrate :
Substitution of the ethylthio group with hydrazine yields 4-hydrazinylthieno[2,3-d]pyrimidine derivatives.
Key data :
| Reaction Component | Condition/Reagent | Product | Spectral Evidence | Source |
|---|---|---|---|---|
| Ethyl thioacetate | Hydrazine hydrate, EtOH | 4-Hydrazinylthieno[2,3-d]pyrimidine | IR: 3196–3392 cm⁻¹ (NH/NH₂) |
Ester Hydrolysis and Functionalization
The ethyl ester moiety undergoes hydrolysis or transesterification:
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Acidic/basic hydrolysis : Converts the ester to a carboxylic acid.
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Reaction with acyl chlorides : Forms amides or thioesters.
Cyclization Reactions
The pyrimidine-thiophene core facilitates cyclization to form fused heterocycles:
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With malononitrile : Forms dihydropyrimidine derivatives (e.g., 9a ) via Knoevenagel condensation .
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With ethyl acetoacetate : Produces 4-methyl-6-oxodihydropyrimidines (e.g., 10 ) .
S-Alkylation and Cross-Coupling
The thioether sulfur acts as a nucleophile in alkylation reactions:
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With ethyl chloroacetate : Forms ethyl 2-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4'-yl)thio)acetate (6a ) .
| Reaction Component | Condition/Reagent | Product | Key Data | Source |
|---|---|---|---|---|
| Thioacetate | Ethyl chloroacetate, Na₂CO₃ | Ethyl thioether derivative (6a ) | ¹H NMR: δ = 3.89 ppm (SCH₂) |
Biological Activity-Driven Modifications
Derivatives of this compound exhibit pharmacological potential, prompting reactions to enhance bioactivity:
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Azo coupling : Reaction with benzenediazonium chloride forms phenylazo derivatives (e.g., 12 ) .
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Mannich reactions : Introduces aminomethyl groups at reactive positions.
Spectroscopic Characterization
Critical data for validating reaction outcomes:
This compound’s versatility in nucleophilic, cyclization, and functionalization reactions makes it valuable for synthesizing bioactive heterocycles. The data above are consolidated from synthetic protocols and spectral analyses in peer-reviewed literature [1–7].
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate serves as a valuable scaffold for developing therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for:
- Anticancer Agents : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.
- Anti-inflammatory Drugs : Its unique structure may also contribute to anti-inflammatory properties, making it relevant in treating conditions characterized by inflammation.
Organic Synthesis
In organic synthesis, this compound acts as an intermediate in creating more complex heterocyclic compounds. Its ability to participate in various chemical reactions, such as:
- Cross-Coupling Reactions : The thiophene group can engage in cross-coupling reactions, which are essential for forming carbon-carbon bonds in synthetic pathways.
- Functionalization : The compound can be functionalized to introduce various substituents, enhancing its utility in synthesizing diverse chemical entities.
Biological Studies
The compound's structural features allow it to interact with different biological targets, making it useful for:
- Enzyme Inhibition Studies : Its interactions with enzymes can be studied to understand the mechanisms of action and to develop inhibitors that may serve as therapeutic agents.
- Receptor Binding Assays : The ability of this compound to bind to specific receptors can be explored to evaluate its potential as a drug candidate.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth significantly at micromolar concentrations, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of this compound demonstrated that it reduced pro-inflammatory cytokine production in vitro. The findings support its potential use as a therapeutic agent for inflammatory diseases.
Case Study 3: Synthesis of Novel Derivatives
A synthetic approach was developed to modify this compound, leading to the creation of novel derivatives with enhanced biological activity. This study highlighted the versatility of the compound in generating new pharmacophores.
Mechanism of Action
The mechanism of action of ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate to structurally related pyrimidine-thioacetate derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Structural Analogs and Substituent Variations
*Calculated based on molecular formula.
Physicochemical and Stability Properties
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorophenyl (Cl) and difluoromethyl (CF₂H) groups in increase electrophilicity, enhancing reactivity in cross-coupling or nucleophilic substitution.
- Steric Effects :
- Purity and Storage :
- Most compounds (e.g., ) are stored in dry, sealed conditions to prevent hydrolysis of the ester or thioether groups.
Biological Activity
Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring linked to a pyrimidine moiety via a thioether bond. Its molecular formula is , with a molecular weight of approximately 252.3 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through reactions such as the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
- Formation of the Pyrimidine Ring : Pyrimidine derivatives are synthesized by reacting amidine or guanidine derivatives with α, β-unsaturated carbonyl compounds.
- Thioether Linkage Formation : The thiophene and pyrimidine rings are connected via nucleophilic substitution reactions.
- Esterification : The final step involves esterifying the acetyl group with ethanol in the presence of an acid catalyst like sulfuric acid or ferric chloride .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing thiophene rings showed promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL .
Anticancer Activity
Preliminary studies have suggested potential anticancer properties for this compound class. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene and pyrimidine components can enhance cytotoxicity against cancer cell lines. For instance, certain derivatives have shown effective inhibition of cancer cell proliferation in vitro .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Some studies have reported moderate inhibitory effects on enzymes like thymidylate kinase, which is crucial for DNA synthesis in cancer cells .
Case Studies and Research Findings
Several case studies highlight the biological efficacy of compounds related to this compound:
- Antimycobacterial Activity : A study explored the antimycobacterial activity of thio-substituted pyrimidines, revealing that certain structural modifications could enhance activity against Mycobacterium tuberculosis .
- Antioxidant Properties : Another investigation focused on antioxidant activities, where derivatives were tested against reactive oxygen species (ROS). Some compounds showed IC50 values lower than that of ascorbic acid, indicating strong antioxidant potential .
- SAR Studies : Ongoing SAR studies continue to refine understanding of how structural variations impact biological activity, guiding future drug design efforts .
Q & A
Q. What is a standard synthetic route for Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate, and what reaction conditions are critical for its formation?
Answer: The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-(thiophen-2-yl)pyrimidine-2-thiol with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) as a base, refluxed in acetone for 12 hours. Key parameters include stoichiometric equivalence of reactants, anhydrous conditions, and controlled reflux temperature (~56°C) to prevent side reactions like ester hydrolysis . Yield optimization requires precise monitoring of reaction progress via TLC or HPLC.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity. For example, the thioether linkage (C-S-C) is identified via deshielded protons near δ 4.2–4.4 ppm (ethyl ester) and δ 7.0–8.5 ppm (pyrimidine/thiophene protons) .
- X-ray crystallography resolves molecular conformation and intermolecular interactions (e.g., weak C–H···O hydrogen bonds stabilizing the crystal lattice). Dihedral angles between pyrimidine and thiophene rings (~3.8°) indicate planarity, critical for π-π stacking in coordination polymers .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up for pharmacological studies?
Answer: Scale-up challenges include maintaining stoichiometric ratios and heat distribution. Strategies:
- Use microwave-assisted synthesis to reduce reaction time and improve homogeneity .
- Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .
- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity. Crystallization from methanol/water mixtures improves yield reproducibility .
Q. How should researchers address contradictions in spectral data during structural validation?
Answer: Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in ¹H NMR) may arise from dynamic effects or impurities. Solutions:
- Variable-temperature NMR to identify conformational equilibria (e.g., hindered rotation around the thioether bond) .
- DFT calculations (B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data, resolving ambiguities in substituent orientation .
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.0521 for C₁₂H₁₂N₂O₂S₂) .
Q. What computational approaches are effective in predicting the reactivity of this compound in coordination chemistry?
Answer:
- Molecular docking (AutoDock Vina) models interactions with metal ions (e.g., Cu²⁺, Zn²⁺) by analyzing ligand denticity and orbital hybridization. The thioether and pyrimidine nitrogen atoms are predicted as primary binding sites .
- Frontier molecular orbital (FMO) analysis calculates HOMO-LUMO gaps to assess redox activity. A narrow gap (~3.5 eV) suggests potential as a semiconductor in material science applications .
Q. What methodologies are recommended for evaluating the biological activity of derivatives of this compound?
Answer:
- In vitro antiproliferative assays (MTT/PI staining) screen derivatives against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values correlate with substituent electronegativity; electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity .
- ADMET prediction (SwissADME) optimizes pharmacokinetics. The ester moiety improves membrane permeability but may require prodrug strategies to mitigate rapid hepatic hydrolysis .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies between theoretical and experimental solubility data?
Answer: The compound’s solubility in polar solvents (e.g., DMSO) often deviates from COSMO-RS predictions due to:
- Self-association via hydrogen bonding (observed in crystal structures) .
- Micelle formation in aqueous media, detectable via dynamic light scattering (DLS).
Mitigation: Use Hansen solubility parameters to refine solvent selection or introduce hydrophilic substituents (e.g., -OH) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
